2,3-Dihydrobenzofuran-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTPWDPXDUXMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,3 Dihydrobenzofuran 3 Carbonitrile and Analogous Systems
Strategies for the Construction of the 2,3-Dihydrobenzofuran (B1216630) Core
The development of novel and efficient methods for the synthesis of the 2,3-dihydrobenzofuran skeleton is a testament to the creativity and ingenuity of synthetic organic chemists. Transition metal-catalyzed reactions, in particular, have revolutionized the field by offering unprecedented levels of control over reactivity and selectivity. These methods often proceed under mild reaction conditions and tolerate a wide range of functional groups, making them highly attractive for the synthesis of complex molecules.
Transition Metal-Catalyzed Cyclization and Annulation Reactions
A diverse array of transition metals, including rhodium, palladium, copper, iridium, and manganese, have been successfully employed to catalyze the formation of the 2,3-dihydrobenzofuran ring system. These metals, with their unique electronic properties and ability to coordinate with organic molecules, facilitate a variety of transformations, including C-H activation, cyclization, and annulation reactions.
Rhodium catalysis has proven to be a versatile tool for the synthesis of 2,3-dihydrobenzofurans through various mechanistic pathways. Rhodium-catalyzed C-H activation, for instance, allows for the direct functionalization of otherwise inert C-H bonds, providing an atom-economical route to the desired heterocyclic products. In one approach, the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans was achieved through a sequence involving a rhodium-catalyzed enantioselective intermolecular C-H insertion. rsc.org
Another powerful strategy involves the rhodium(III)-catalyzed redox-neutral cascade [3+2] annulation of N-phenoxyacetamides with propiolates. This method proceeds via C-H functionalization, isomerization, and lactonization to afford benzofuran-2(3H)-ones, which are valuable precursors to 2,3-dihydrobenzofurans. nih.govresearchgate.net Similarly, the coupling of N-phenoxyacetamides with propargyl carbonates, facilitated by a rhodium(III) catalyst, yields 3-alkylidene dihydrobenzofuran derivatives through a C-H functionalization and cascade cyclization process. researchgate.net
Rhodium carbenoids, generated from diazo compounds, have also been utilized in the synthesis of dihydrobenzofuran motifs. researchgate.net The intramolecular C-H insertion of α-imino rhodium carbenes, derived from N-sulfonyl-1,2,3-triazoles, provides a facile route to 2,3-disubstituted dihydrobenzofurans. researchgate.netresearchgate.netacs.org This one-pot synthesis proceeds in good to excellent yields and offers a rapid method for accessing these important heterocyclic compounds. researchgate.netresearchgate.netacs.org Furthermore, the use of donor/donor rhodium carbenes allows for the diastereo- and enantioselective C-H insertion reactions with ether substrates to form benzodihydrofurans. nih.gov
| Catalyst | Reactants | Product | Key Features |
| Rhodium(II) acetate (B1210297) | N-sulfonyl-1,2,3-triazole and an ether | 2,3-disubstituted dihydrobenzofuran | One-pot synthesis, intramolecular C-H insertion of an α-imino rhodium carbene. researchgate.netresearchgate.netacs.org |
| Rhodium(III) complex | N-phenoxyacetamide and a propiolate | Benzofuran-2(3H)-one | Redox-neutral [3+2] annulation, C-H functionalization/isomerization/lactonization cascade. nih.govresearchgate.net |
| Rhodium(III) complex | N-phenoxyacetamide and a propargyl carbonate | 3-Alkylidene dihydrobenzofuran | Redox-neutral process, C-H functionalization/cascade cyclization. researchgate.net |
| Chiral Rhodium catalyst | Diazo compound and an ether | Enantioenriched benzodihydrofuran | Asymmetric C-H insertion of a donor/donor rhodium carbene. nih.gov |
Palladium catalysis has been extensively explored for the synthesis of 2,3-dihydrobenzofurans, with the Heck and Tsuji-Trost reactions being particularly prominent. The intramolecular Heck reaction of aryl halides or triflates bearing an allylic ether side chain is a classic and effective method for constructing the dihydrobenzofuran ring. A highly enantioselective palladium-catalyzed reductive Heck reaction of allyl aryl ethers has been developed to produce optically active 2,3-dihydrobenzofurans with a quaternary stereocenter. rsc.org The Heck arylation of 2,3-dihydrofuran (B140613) with iodobenzene, catalyzed by various palladium precursors, has also been studied, yielding 2-phenyl-2,3-dihydrofuran (B8783652) as the main product. capes.gov.br
The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, offers another versatile route. A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes provides chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. Furthermore, a palladium-catalyzed Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles has been investigated, leading to 2-substituted benzo[b]furans.
Palladium-catalyzed cross-coupling reactions have also been instrumental in the synthesis of dihydrobenzofuran precursors. A novel one-pot palladium-catalyzed cascade reaction between 2-iodophenol, methyl bromomethylacrylate, and an arylboronic acid provides efficient access to 3,3-disubstituted-2,3-dihydrobenzofurans via an allylation/carbopalladation/Suzuki cross-coupling sequence. The palladium/copper-catalyzed cross-coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization, readily prepares 2,3-disubstituted benzo[b]furans, which can be precursors to dihydrobenzofurans. Additionally, a palladium-catalyzed carboalkoxylation of 2-allylphenols with aryl triflates has been developed for the synthesis of functionalized 2,3-dihydrobenzofurans.
| Catalyst System | Reaction Type | Reactants | Product |
| Pd(0) with chiral ligand | Reductive Heck Reaction | Allyl aryl ether | Chiral 2,3-dihydrobenzofuran with a quaternary stereocenter rsc.org |
| Pd/TY-Phos | Heck/Tsuji-Trost Reaction | o-bromophenol and 1,3-diene | Chiral substituted 2,3-dihydrobenzofuran |
| Pd(0) | Allylation/Carbopalladation/Suzuki Cross-Coupling | 2-iodophenol, methyl bromomethylacrylate, and arylboronic acid | 3,3-disubstituted-2,3-dihydrobenzofuran |
| Pd(0)/CPhos | Carboalkoxylation | 2-allylphenol and aryl triflate | Functionalized 2,3-dihydrobenzofuran |
Copper catalysis offers a cost-effective and environmentally friendly alternative for the synthesis of benzofuran (B130515) and dihydrobenzofuran derivatives. A practical copper-catalyzed method for the synthesis of 2-substituted benzo[b]furans involves the intramolecular cyclization of 2-alkynyl phenols. This protocol proceeds under mild conditions with low catalyst and base loading.
Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure provides a regioselective route to polysubstituted benzofurans. rsc.org This transformation involves a sequential nucleophilic addition of phenols to alkynes followed by oxidative cyclization. rsc.org Furthermore, a copper-catalyzed tandem cyclization and vinylation of 2-chloro-1-(2-bromoaryl)-3,3,3-trifluoropropenes has been developed for the synthesis of 2-trifluoromethyl benzofuran derivatives.
In the context of dihydrobenzofurans, a copper-catalyzed N-alkenylation and sequential-rearrangement of aryloxyamines with alkenyl boronic acids furnishes 2-amino-2,3-disubstituted dihydrobenzofurans in good yields and high diastereoselectivity. acs.org Additionally, the efficient synthesis of chiral dihydrobenzofuran-3-ols has been achieved via the copper-catalyzed intramolecular reaction of aryl pinacol (B44631) boronic esters.
| Catalyst | Reaction Type | Reactants | Product |
| CuCl | Intramolecular Cyclization | 2-alkynyl phenol (B47542) | 2-substituted benzo[b]furan |
| Copper catalyst | Aerobic Oxidative Cyclization | Phenol and alkyne | Polysubstituted benzofuran rsc.org |
| Copper catalyst | N-alkenylation/-Rearrangement | Aryloxyamine and alkenyl boronic acid | 2-amino-2,3-disubstituted dihydrobenzofuran acs.org |
| Copper catalyst | Intramolecular Reaction | Aryl pinacol boronic ester | Chiral dihydrobenzofuran-3-ol |
Iridium catalysis has emerged as a powerful tool for C-H activation and subsequent intramolecular reactions to form heterocyclic compounds. An iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones has been developed for the synthesis of chiral 3-substituted dihydrobenzofurans. This reaction is efficiently catalyzed by a cationic iridium complex with a chiral bisphosphine ligand, where the carbonyl group of the ketone acts as a directing group for the C-H activation. This methodology allows for the one-pot synthesis of these valuable compounds from readily available allylic carbonates and m-hydroxyacetophenones through a sequential palladium-catalyzed allylic substitution and iridium-catalyzed intramolecular hydroarylation.
| Catalyst System | Reaction Type | Substrate | Product |
| Cationic Iridium complex with chiral bisphosphine ligand | Enantioselective Intramolecular Hydroarylation | m-allyloxyphenyl ketone | Chiral 3-substituted dihydrobenzofuran |
| Pd catalyst followed by Ir catalyst | Sequential Allylic Substitution and Intramolecular Hydroarylation | m-hydroxyacetophenone and allylic carbonate | Chiral 3-substituted dihydrobenzofuran |
Manganese(III) acetate is a versatile and inexpensive oxidant that can mediate oxidative radical cyclizations to form a variety of cyclic compounds. The oxidative cycloaddition of 2-cyclohexenones or α-tetralones with alkenes using dried manganese(III) acetate in benzene (B151609) provides a general route to dihydrobenzofurans and dihydronaphthofurans. Although the yields are often modest, this one-pot reaction offers a straightforward entry to these compounds, which would otherwise require multistep syntheses. This methodology has been successfully applied to the synthesis of the benzofuranoid neolignan, (±)-conocarpan. The reaction proceeds through the formation of a manganese(III) enolate, which then participates in the cycloaddition.
| Reagent | Reaction Type | Reactants | Product |
| Manganese(III) acetate | Oxidative Cycloaddition | 2-cyclohexenone and alkene | Dihydrobenzofuran |
| Manganese(III) acetate | Oxidative Cycloaddition | α-tetralone and alkene | Dihydronaphthofuran |
| Manganese(III) acetate | Oxidative Cycloaddition | 2-cyclohexenone and β-methylstyrene | Benzofuranoid neolignan |
Transition Metal-Free Synthetic Protocols
In recent years, a paradigm shift towards more sustainable and economical chemical syntheses has spurred the development of transition metal-free protocols. These methods avoid the cost, toxicity, and challenges of removing residual metals associated with traditional catalysts, aligning with the principles of green chemistry. researchgate.netpolyu.edu.hk
Visible light photocatalysis has emerged as a powerful and environmentally benign tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. researchgate.netbohrium.com Various strategies have been developed for the synthesis of 2,3-dihydrobenzofurans using this approach.
One method involves the visible light-mediated, base-catalyzed reaction of diazo compounds with para-quinones. nih.gov This protocol proceeds via an O-H insertion and cyclization mechanism. The diazo compound, upon irradiation with blue LED light, generates a free carbene species, which then reacts with the p-quinone through O-H insertion to form an intermediate that subsequently cyclizes to yield the 2,3-disubstituted dihydrobenzofuran. nih.gov
Another innovative approach utilizes a metal-free, reusable heterogeneous photocatalyst, such as a covalent organic framework (COF), for the selective oxidative [3+2] cycloaddition of phenols with olefins. polyu.edu.hkpolyu.edu.hk The Hex-Aza-COF-3, with its built-in electron donor-acceptor units, demonstrates high photocatalytic efficiency and stability, affording a range of 2,3-dihydrobenzofuran analogs in good to excellent yields. polyu.edu.hk
Furthermore, the oxyselenocyclization of 2-allylphenols in the presence of chalcogenides can be promoted by visible light. mdpi.comacs.org A sustainable method using a simple I2/SnCl2 promoter system under blue LED irradiation has been developed to synthesize 2,3-chalcogenil-dihydrobenzofurans. This reaction tolerates a variety of functional groups, providing the desired products in high yields. mdpi.com
Other photochemical strategies include the flow photolysis of aryldiazoacetates leading to C-H insertion and the type II sensitized photooxidation of o-prenyl phenols. nih.gov
| Starting Materials | Photocatalyst/Conditions | Product | Yield (%) | Reference |
| Phenols, Olefins | Hex-Aza-COF-3, Blue LED, O2 | 2,3-disubstituted dihydrobenzofurans | 83-95 | polyu.edu.hk |
| 2-Allylphenols, Diphenyl diselenide | I2/SnCl2, Blue LED | 2-((Phenylselanyl)methyl)-2,3-dihydrobenzofuran | 95 | mdpi.com |
| Diazo compounds, p-Quinones | Blue LED, Cs2CO3 | 2,3-disubstituted dihydrobenzofurans | N/A | nih.gov |
| Aryldiazoacetates | Flow photolysis (365-450 nm LED) | Dihydrobenzofuran derivatives | N/A | nih.gov |
Electrosynthesis offers a green and economical alternative to traditional chemical synthesis, replacing hazardous oxidizing agents with electricity. nih.govresearchgate.net An environmentally benign electrochemical synthesis of dihydrobenzofurans has been reported involving the reaction of substituted aminophenols with various olefins. nih.gov This method, mediated by nBu4NBF4 in acetonitrile, proceeds without the need for any catalyst, external oxidizing agent, or additive, affording the target molecules in yields ranging from 33% to 99%. nih.gov
The mechanism of such electrochemical syntheses often involves the anodic generation of reactive intermediates. For instance, the oxidation of catechols can produce 1,2-benzoquinones in situ. These quinones then undergo a Michael addition reaction with a suitable nucleophile, followed by cyclization to form the benzofuran ring system. researchgate.netscispace.com This strategy has been successfully applied to synthesize various benzofuran derivatives. researchgate.net
| Starting Materials | Electrolyte/Solvent | Key Features | Yield (%) | Reference |
| Substituted aminophenols, Olefins | nBu4NBF4 in Acetonitrile | Catalyst-free, Oxidant-free | 33-99 | nih.gov |
| Catechols, 1,3-Dicarbonyl compounds | N/A | In situ generation of 1,2-benzoquinones | High | researchgate.net |
Acid catalysis provides a classic yet powerful platform for constructing heterocyclic rings. Both Brønsted and Lewis acids have been effectively employed in the synthesis of 2,3-dihydrobenzofurans.
Brønsted acids like polyphosphoric acid (PPA) can mediate the cyclization of ortho-allyl/prenyl phenols. nih.gov The reaction involves the activation of the phenolic oxygen by PPA, leading to the generation of a phosphorylated adduct. Subsequent electronic disruption and nucleophilic annulation yield the dihydrobenzofuran structure. nih.gov Another strong Brønsted acid, trifluoromethanesulfonic acid (TfOH), has been used to catalyze the [4+1] annulation of p-quinone methides with α-aryl diazoacetates, providing an efficient route to 2,3-dihydrobenzofurans possessing a quaternary carbon center. nih.gov
Lewis acids, such as boron trifluoride diethyl etherate (BF3·Et2O), have been used in combination with Brønsted acids to synthesize 3-enamide-substituted dihydrobenzofurans from 1,6-enynes and nitriles. nih.gov This reaction constructs C-C and C-N bonds in a single step. nih.gov Lewis acids can also catalyze domino reactions, for example, the reaction between (Z)-3-hexene-2,5-dione and 1,3-dicarbonyls to yield 3-methyl-6,7-dihydrobenzofuran-4(5H)-ones. rsc.org
| Starting Materials | Acid Catalyst | Reaction Type | Yield (%) | Reference |
| o-Allyl/prenyl phenols | Polyphosphoric acid (PPA) | Cyclization | N/A | nih.gov |
| p-Quinone methides, α-Aryl diazoacetates | TfOH | [4+1] Annulation | N/A | nih.gov |
| 1,6-Enynes, Nitriles | BF3·Et2O and Propionic acid | Cyclization | 49-82 | nih.gov |
Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a valuable metal-free alternative. A notable organocatalytic approach for synthesizing dihydrobenzofurans is the [4+1] annulation. rsc.org This strategy has been employed in the reaction of para-quinone methides (p-QMs) with various partners. For instance, a facile one-pot synthesis of functionalized 2,3-dihydrobenzofurans has been achieved through the [4+1] annulation of p-QMs with bromonitromethane, followed by an oxidation/elimination sequence. rsc.org
Asymmetric synthesis of chiral dihydrobenzofurans has also been realized using organocatalysts. A chiral thiourea (B124793) catalyst can facilitate an enantioselective cascade reaction between ortho-hydroxy chalcone (B49325) derivatives and in situ-generated pyridinium (B92312) ylides, proceeding through a Michael addition followed by an oxa-substitution to yield trans-2,3-dihydrobenzofurans. researchgate.net Similarly, chiral phosphine (B1218219) catalysts have been designed for the enantioselective formal [4+1] annulation of Morita–Baylis–Hillman (MBH) carbonates with ortho-quinone methides (o-QMs), producing chiral dihydrobenzofuran units. researchgate.net
| Starting Materials | Catalyst/Reagent | Reaction Type | Key Feature | Reference |
| p-Quinone methides, Bromonitromethane | DDQ (oxidant) | [4+1] Annulation | Metal-free, One-pot | rsc.org |
| o-Hydroxy chalcones, Pyridinium ylides | Chiral thiourea | Asymmetric Cascade | Enantioselective | researchgate.net |
| o-Quinone methides, MBH carbonates | Chiral phosphine | Asymmetric [4+1] Annulation | Enantioselective | researchgate.net |
Developing synthetic methods that proceed without any catalyst represents a significant achievement in sustainable chemistry. Several catalyst-free protocols for the synthesis of 2,3-dihydrobenzofuran scaffolds have been reported.
One such approach involves a [3+2] cyclization of unsaturated imines and iodine-substituted phenols in the presence of a base. nih.gov The proposed mechanism proceeds through the formation of radical intermediates, followed by cyclization and hydrolysis to afford the target dihydrobenzofurans. nih.gov Another catalyst-free method reacts substituted salicylaldehydes with sulfoxonium ylides in CH2Cl2 to produce dihydrobenzofurans in high yields (80-89%). nih.gov These reactions highlight that under specific conditions, the inherent reactivity of the starting materials is sufficient to drive the formation of complex heterocyclic structures. nih.gov
| Starting Materials | Conditions | Reaction Type | Yield (%) | Reference |
| Unsaturated imines, Iodine-substituted phenols | Base | [3+2] Cyclization | N/A | nih.gov |
| Substituted salicylaldehydes, Sulfoxonium ylide | CH2Cl2 | Cyclization | 80-89 | nih.gov |
Instead of starting with a pre-existing phenolic ring, de novo strategies construct the aromatic ring as part of the synthetic sequence, offering high modularity. nih.govacs.org A novel strategy for the synthesis of dihydrobenzofurans involves creating the aromatic ring through an inverse-electron demand Diels-Alder reaction. nih.govbris.ac.uknih.gov This is followed by a cheletropic extrusion sequence of a 2-halothiophene-1,1-dioxide with an enol ether, and subsequent aromatization. nih.govnih.gov A key challenge in this sequence was the aromatization step, which was overcome by treating the halocyclohexadiene intermediates with a base to effect an α-elimination–aromatization reaction. acs.org Mechanistic studies suggest the intermediacy of a carbene species in this process. nih.gov
Another de novo approach describes a one-pot method starting from 2-hydroxy-1,4-diones. rsc.org Using trifluoroacetic acid (TFA) as a catalyst and N-bromosuccinimide (NBS) as an oxidant, these substrates undergo a cyclization/oxidative aromatization cascade reaction to afford a variety of benzofuran derivatives, which can be precursors to dihydrobenzofurans. rsc.orgacs.org
| Precursors | Key Reactions | Key Features | Reference |
| 2-Halothiophene-1,1-dioxide, Enol ether | Inverse-electron demand Diels-Alder, Cheletropic extrusion, Aromatization | Constructs the aromatic ring de novo, Modular | nih.govacs.orgbris.ac.uknih.gov |
| 2-Hydroxy-1,4-diones | TFA-catalyzed cyclization, NBS-oxidation/aromatization | One-pot cascade reaction | rsc.org |
Introduction and Functionalization at the C-3 Position with a Carbonitrile Group
The strategic placement of a carbonitrile group at the C-3 position of the 2,3-dihydrobenzofuran ring system imparts unique electronic properties and provides a gateway for diverse functional group interconversions. Methodologies for achieving this specific functionalization can be broadly categorized into four main approaches: the use of nitrile-stabilized carbanions in cyclization reactions, direct introduction of a cyano group onto the heterocyclic core, multi-component reactions that build the ring system with the nitrile in place, and the conversion of other functional groups at the C-3 position into a nitrile post-cyclization.
The acidity of the α-proton to a nitrile group allows for the formation of a resonance-stabilized carbanion, a potent nucleophile in carbon-carbon bond formation. This reactivity can be harnessed in intramolecular cyclization strategies to construct the 2,3-dihydrobenzofuran ring.
A plausible synthetic route involves the base-mediated intramolecular cyclization of a suitably substituted phenoxyacetonitrile (B46853) derivative. For instance, a substrate such as 2-(2-haloethoxy)phenylacetonitrile can be treated with a base to generate a carbanion at the benzylic position. This carbanion can then undergo an intramolecular nucleophilic substitution (S_N2) reaction, displacing the halide to form the C2-C3 bond and complete the dihydrofuran ring, yielding the target 2,3-dihydrobenzofuran-3-carbonitrile. The efficiency of this cyclization is dependent on factors such as the nature of the leaving group, the base employed, and the reaction conditions.
| Reactant Type | Base | Solvent | General Outcome |
| 2-(2-Haloethoxy)phenylacetonitrile | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Intramolecular cyclization to form this compound. |
| 2-(2-Tosyloxyphenoxy)acetonitrile | Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) | Formation of the dihydrobenzofuran ring via nucleophilic substitution. |
Directly introducing a cyano group at the C-3 position of a pre-formed 2,3-dihydrobenzofuran scaffold is a more atom-economical approach, though it presents challenges in controlling regioselectivity. Direct C(sp³)–H cyanation is an emerging field, often requiring photoredox or electrochemical catalysis to generate a radical or cationic intermediate at the target position, which is then trapped by a cyanide source.
Alternatively, cyanofunctionalization strategies can be employed on precursors like 2-allylphenols. For example, an iodo-cyanation reaction could simultaneously introduce an iodine atom and a cyano group across the double bond, followed by an intramolecular cyclization to furnish a functionalized 2,3-dihydrobenzofuran that can be converted to the desired product.
| Strategy | Substrate | Cyanide Source | Catalyst/Reagent | Potential Product |
| C-H Cyanation | 2,3-Dihydrobenzofuran | Trimethylsilyl cyanide (TMSCN) | Photoredox Catalyst | This compound |
| Cyanofunctionalization | 2-Allylphenol | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Iodine (I₂) | 3-(Iodomethyl)-2,3-dihydrobenzofuran-x-carbonitrile intermediate |
Multi-component reactions (MCRs) offer a powerful and efficient means of constructing complex molecular architectures in a single synthetic operation. The synthesis of highly substituted dihydrofuran-3-carbonitrile derivatives can be achieved through such strategies.
One conceptual approach involves the reaction of a phenol, an α,β-unsaturated aldehyde, and a cyanide source, such as potassium cyanide. This tandem reaction could proceed through an initial Michael addition of the phenol to the unsaturated aldehyde, followed by the addition of cyanide to the aldehyde carbonyl to form a cyanohydrin. Subsequent intramolecular cyclization would then yield the desired this compound skeleton. The specific substitution pattern of the final product is dictated by the starting materials chosen.
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |
| Salicylaldehyde (B1680747) | Malononitrile | Activated Alkene | Base (e.g., Piperidine) | Highly substituted 2-amino-dihydrobenzofuran-3-carbonitrile derivative |
| Phenol | α,β-Unsaturated Aldehyde | Potassium Cyanide (KCN) | Acid or Base | Substituted this compound |
Perhaps the most versatile and widely applicable strategy is the introduction of the nitrile group after the 2,3-dihydrobenzofuran ring has been constructed. This approach takes advantage of the numerous established methods for synthesizing dihydrobenzofurans with various functional groups at the C-3 position, which can then be chemically converted into a nitrile.
A common precursor is 3-hydroxy-2,3-dihydrobenzofuran, which can be synthesized through methods like the intramolecular asymmetric addition of aryl halides to ketones. organic-chemistry.org The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. Subsequent nucleophilic substitution with a cyanide salt, like sodium or potassium cyanide, in a polar aprotic solvent, affords this compound.
| Starting Material | Step 1 Reagent | Step 2 Reagent | Solvent | Final Product |
| 3-Hydroxy-2,3-dihydrobenzofuran | p-Toluenesulfonyl chloride (TsCl), Pyridine | Sodium Cyanide (NaCN) | Dimethyl sulfoxide (B87167) (DMSO) | This compound |
| 3-Bromo-2,3-dihydrobenzofuran | N/A | Copper(I) Cyanide (CuCN) | Dimethylformamide (DMF) | This compound |
| 2,3-Dihydrobenzofuran-3-carboxamide | N/A | Thionyl chloride (SOCl₂) or other dehydrating agent | Dichloromethane (DCM) | This compound |
Stereoselective Synthesis of this compound
The development of stereoselective methods is crucial for accessing enantiomerically pure compounds for applications in medicinal chemistry and materials science. The C-2 and C-3 positions of the dihydrobenzofuran ring are stereocenters, and controlling their absolute and relative configuration is a key synthetic challenge.
Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high selectivity under mild reaction conditions. Engineered heme-containing proteins, particularly myoglobin (B1173299) (Mb) variants, have been successfully developed as catalysts for abiological carbene transfer reactions. nih.govrochester.edunih.govnih.gov
One highly effective biocatalytic strategy for constructing the 2,3-dihydrobenzofuran core involves the asymmetric cyclopropanation of benzofuran with a diazo compound, catalyzed by an engineered myoglobin variant. nih.govrochester.edu While many examples utilize diazoacetates, the scope of these biocatalysts has been extended to other carbene donors. rochester.edu The reaction proceeds by forming a fused cyclopropane-dihydrobenzofuran intermediate, which can then be subjected to further transformations. To obtain the C-3 carbonitrile, a diazoacetonitrile could potentially be used as the carbene precursor. The engineered enzyme's active site provides a chiral environment that directs the approach of the substrate, leading to exceptionally high levels of diastereo- and enantioselectivity. nih.govnih.gov
| Biocatalyst | Substrate 1 | Substrate 2 (Carbene Precursor) | Yield | Stereoselectivity (de/ee) | Reference |
| Engineered Myoglobin (Mb) | Benzofuran | Ethyl diazoacetate | High | >99.9% de, >99.9% ee | nih.govrochester.edunih.gov |
| Engineered Myoglobin (Mb) | Substituted Benzofurans | Diazoacetonitrile | (Predicted) Good | (Predicted) High | rochester.eduresearchgate.net |
This biocatalytic approach offers a scalable and environmentally friendly route to enantiopure 2,3-dihydrobenzofuran scaffolds, which are valuable precursors for the synthesis of chiral this compound. nih.gov
Asymmetric Cycloaddition Reactions
Asymmetric cycloaddition reactions represent a powerful tool for the enantioselective construction of cyclic frameworks, including the 2,3-dihydrobenzofuran core. These reactions, often catalyzed by chiral Lewis acids or organocatalysts, can establish multiple stereocenters in a single step with high efficiency and stereocontrol.
One prominent strategy involves the [3+2] cycloaddition of ortho-quinone methides (o-QMs) with various dipolarophiles. While direct examples leading to this compound are not extensively documented, the versatility of o-QMs in cycloadditions suggests a viable pathway. For instance, the reaction of an in situ generated o-QM with a nitrile-containing dipolarophile, such as 2-chloroacrylonitrile, could potentially yield the desired 3-cyano-2,3-dihydrobenzofuran scaffold. The stereochemical outcome of such reactions can be controlled by employing chiral catalysts that coordinate to either the o-QM or the dipolarophile, thereby directing the approach of the reactants.
Another powerful approach is the rhodium(III)-catalyzed [3+2] annulation of N-phenoxyacetamides with 1,3-dienes. This redox-neutral process has been shown to be effective in constructing dihydrobenzofurans with good functional group compatibility, and an asymmetric variant has been demonstrated. organic-chemistry.org Although not explicitly reported for the synthesis of the 3-carbonitrile derivative, the adaptability of this methodology could potentially accommodate nitrile-bearing dienophiles.
Furthermore, enantioselective [4+2] cycloadditions of o-quinone methides with electron-rich olefins, catalyzed by chiral ammonium (B1175870) fluoride (B91410) precatalysts, have been developed for the synthesis of related heterocyclic systems. nih.govnih.gov The adaptation of this methodology to nitrile-containing olefins could provide a direct route to enantiomerically enriched this compound. The success of these reactions often hinges on the careful design of the chiral catalyst to create a stereochemically defined environment around the reacting species.
The following table summarizes key aspects of asymmetric cycloaddition strategies applicable to the synthesis of the 2,3-dihydrobenzofuran core:
| Cycloaddition Type | Reactants | Catalyst Type | Potential for 3-Carbonitrile Synthesis |
| [3+2] Cycloaddition | o-Quinone Methide + Dipolarophile | Chiral Lewis Acid / Organocatalyst | High, with nitrile-containing dipolarophiles |
| [3+2] Annulation | N-Phenoxyacetamide + 1,3-Diene | Chiral Rhodium(III) Complex | Moderate, requires suitable nitrile-bearing dienes |
| [4+2] Cycloaddition | o-Quinone Methide + Olefin | Chiral Ammonium Fluoride | High, with nitrile-containing olefins |
Chiral Auxiliary and Ligand-Controlled Methods
The use of chiral auxiliaries and ligands provides a robust and predictable means of inducing stereoselectivity in the synthesis of chiral molecules. These methods rely on the temporary attachment of a chiral moiety to the substrate or the coordination of a chiral ligand to a metal catalyst to control the facial selectivity of a reaction.
Chiral auxiliaries , such as those derived from amino acids or other natural products, can be covalently attached to a precursor molecule. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be appended to an acrylonitrile (B1666552) derivative. Subsequent reaction with a salicylaldehyde precursor, followed by cyclization, would lead to a diastereomerically enriched dihydrobenzofuran. The chiral auxiliary would then be cleaved to afford the final enantiomerically enriched product. The stereochemical outcome is dictated by the steric and electronic properties of the auxiliary, which directs the approach of the incoming reagents to one face of the molecule.
Chiral ligand-controlled methods are particularly prevalent in transition metal catalysis. In this approach, a chiral ligand coordinates to a metal center, creating a chiral catalytic environment. This chiral complex then catalyzes the desired transformation with high enantioselectivity. For the synthesis of 2,3-dihydrobenzofurans, palladium-catalyzed intramolecular hydroarylation reactions have been shown to be effective. The use of chiral bisphosphine ligands in conjunction with an iridium catalyst has enabled the enantioselective cyclization of m-allyloxyphenyl ketones to afford 3-substituted dihydrobenzofurans with high enantioselectivity. nii.ac.jp Adapting such a strategy to a substrate bearing a nitrile group on the allyl moiety could provide a direct route to the target molecule.
Similarly, ruthenium(II)-catalyzed asymmetric intramolecular hydroarylation, assisted by a chiral transient directing group, has been developed for the synthesis of 2,3-dihydrobenzofurans bearing chiral all-carbon quaternary stereocenters. researchgate.net This method demonstrates the power of chiral ligands in controlling the stereochemistry of C-H activation and subsequent cyclization.
The following table provides an overview of chiral auxiliary and ligand-controlled strategies:
| Method | Principle | Application to 3-Carbonitrile Synthesis | Key Chiral Component |
| Chiral Auxiliary | Temporary covalent attachment of a chiral group to the substrate to direct a stereoselective reaction. | Attachment to an acrylonitrile precursor prior to cyclization. | Evans oxazolidinones, pseudoephedrine, etc. |
| Chiral Ligand | Coordination of a chiral ligand to a metal catalyst to create a chiral catalytic environment. | In transition metal-catalyzed cyclization reactions (e.g., Pd, Ir, Ru). | Chiral phosphines (e.g., BINAP, QuinoxP*), N-heterocyclic carbenes. |
Green Chemistry Considerations and Sustainable Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, several sustainable approaches can be envisioned.
Visible-light photocatalysis has emerged as a powerful tool in green synthesis. This technique utilizes light energy to promote chemical reactions, often under mild conditions and without the need for stoichiometric and often toxic reagents. The visible-light-mediated synthesis of 2,3-dihydrobenzofuran chalcogenides from 2-allylphenols demonstrates the potential of this approach for constructing the dihydrobenzofuran core. mdpi.com The development of a photocatalytic method for the cyclization of precursors leading to the 3-carbonitrile derivative would represent a significant advancement in the sustainable synthesis of this compound. This could involve the use of environmentally benign solvents like ethyl acetate, which is biodegradable and has low toxicity. mdpi.com
Electrochemical synthesis offers another green alternative, using electricity to drive chemical reactions, thereby avoiding the use of conventional oxidizing or reducing agents. The electrochemical synthesis of benzofuran derivatives has been reported, highlighting the potential for cleaner synthetic methods. researchgate.net Extending this methodology to the synthesis of this compound could lead to a more sustainable process.
The use of biocatalysis , employing enzymes or whole microorganisms to carry out chemical transformations, is a cornerstone of green chemistry. A biocatalytic strategy for the highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran-based tricyclic scaffolds has been developed, showcasing the power of engineered enzymes in asymmetric synthesis. rochester.edu The development of an enzymatic process for the synthesis of this compound would be a highly desirable and sustainable approach.
Furthermore, the choice of solvents and catalysts plays a crucial role in the environmental impact of a synthetic process. The use of water, supercritical fluids, or biodegradable solvents in place of traditional volatile organic compounds can significantly reduce the environmental footprint. Catalyst-free protocols or the use of recyclable and non-toxic catalysts are also key aspects of green synthetic design. nih.gov
The following table summarizes green chemistry considerations for the synthesis of this compound:
| Green Chemistry Approach | Principle | Potential Application |
| Visible-Light Photocatalysis | Use of light energy to drive reactions under mild conditions. | Cyclization of precursors to form the dihydrobenzofuran ring. |
| Electrochemical Synthesis | Use of electricity to replace chemical reagents for redox reactions. | Formation of the dihydrobenzofuran core or introduction of the nitrile group. |
| Biocatalysis | Use of enzymes or microorganisms for highly selective transformations. | Enantioselective synthesis of the chiral dihydrobenzofuran-3-carbonitrile. |
| Green Solvents/Catalysts | Use of environmentally benign solvents and recyclable or non-toxic catalysts. | Throughout the synthetic route to minimize waste and hazard. |
Advanced Spectroscopic and Structural Characterization of 2,3 Dihydrobenzofuran 3 Carbonitrile
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, thereby defining the molecule's conformation and its interactions within the crystal lattice.
X-ray diffraction analysis of a suitable single crystal of a 2,3-dihydrobenzofuran (B1216630) derivative provides a detailed picture of its molecular geometry. The analysis confirms the connectivity of the atoms and reveals the conformation of the five-membered dihydrofuran ring. This ring is not planar and typically adopts either an "envelope" or a "twisted" conformation to minimize steric strain. In an envelope conformation, one atom is out of the plane of the other four, whereas in a twisted conformation, two atoms are displaced on opposite sides of the plane defined by the other three.
For instance, analysis of substituted 2,3-dihydrobenzofurans reveals precise geometric parameters. The data obtained from such an analysis allows for the creation of a detailed structural model.
Interactive Table: Representative Bond Lengths and Angles for a Substituted 2,3-Dihydrobenzofuran Scaffold
| Bond/Angle | Type | Typical Value |
| C(aryl)-O | Bond Length | 1.37 Å |
| O-C2 | Bond Length | 1.45 Å |
| C2-C3 | Bond Length | 1.54 Å |
| C3-C(aryl) | Bond Length | 1.51 Å |
| C(aryl)-O-C2 | Bond Angle | 108° |
| O-C2-C3 | Bond Angle | 104° |
| C2-C3-C(aryl) | Bond Angle | 103° |
Note: These values are representative and can vary depending on the specific substituents on the 2,3-dihydrobenzofuran ring system.
For chiral derivatives of 2,3-dihydrobenzofuran, which possess stereocenters at the C2 and C3 positions, X-ray crystallography is instrumental in determining the absolute configuration. When using a radiation source that can induce anomalous dispersion, such as copper Kα radiation, the analysis of diffraction intensities allows for the unambiguous assignment of the (R) or (S) configuration at each chiral center. The Flack parameter is a critical value derived from the data; a value close to zero for a given configuration confirms its correctness. researchgate.net
This technique is also definitive in establishing the relative stereochemistry of substituents at C2 and C3. In synthetic chemistry, where reactions can produce mixtures of cis and trans diastereomers, X-ray analysis of a single crystal of one of the products can confirm its stereochemistry, which can then be used to assign the stereochemistry of the other isomer by comparing spectroscopic data. researchgate.netresearchgate.net
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This packing is governed by a network of intermolecular interactions, including hydrogen bonds, dipole-dipole interactions, π-π stacking, and weaker van der Waals forces. ias.ac.insemanticscholar.org The nitrile group in 2,3-Dihydrobenzofuran-3-carbonitrile, being a polar functional group, would be expected to participate in significant dipole-dipole interactions.
Analysis of the crystal structure of related molecular crystals helps in identifying and quantifying these non-covalent forces. nsf.govmdpi.com For example, C–H···O or C–H···N hydrogen bonds are often observed, influencing the formation of specific supramolecular synthons, which are repeating structural motifs built from intermolecular interactions. ias.ac.innih.gov The study of these interactions is crucial for understanding the physical properties of the material, such as melting point and solubility.
Interactive Table: Common Intermolecular Interactions in Dihydrobenzofuran-like Crystals
| Interaction Type | Atom 1 | Atom 2 | Typical Distance (Å) |
| C–H···O Hydrogen Bond | H | O | 2.2 - 2.8 |
| C–H···π Interaction | H | C(π) | 2.5 - 2.9 |
| π–π Stacking | C(π) | C(π) | 3.3 - 3.8 |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for structure elucidation in solution, providing detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.
A complete assignment of the ¹H and ¹³C NMR spectra of this compound requires a suite of 1D and 2D NMR experiments. researchgate.net
¹H NMR: This experiment provides information on the number of different proton environments, their chemical shifts (δ), signal integrations (number of protons), and splitting patterns (multiplicity), which reveals adjacent protons through scalar coupling (J-coupling).
¹³C NMR: This spectrum shows the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, showing correlations between ¹H signals that have a scalar coupling. For this molecule, it would confirm the coupling between the proton at C3 and the two diastereotopic protons at C2.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of ¹³C peaks based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for identifying connectivity across quaternary carbons, for example, showing correlations from the protons on C2 to the aromatic carbons. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation.
Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Atom | Predicted δ (ppm) | Multiplicity / Correlation |
| 2 | H | ~4.7 (diast.) | dd |
| 3 | H | ~4.0 | t or dd |
| 4, 5, 6, 7 | H | 6.8 - 7.3 | m |
| CN | C | ~118 | Quaternary |
| 2 | C | ~75 | CH₂ |
| 3 | C | ~35 | CH |
| Aromatic | C | 110 - 160 | CH, Quaternary |
Note: These are estimated chemical shifts based on the parent 2,3-dihydrobenzofuran structure and known substituent effects. Actual values require experimental verification.
The data from various NMR experiments are integrated to deduce the molecule's stereochemistry and preferred conformation in solution. For 2,3-disubstituted dihydrobenzofurans, the magnitude of the vicinal coupling constant between H-2 and H-3 (J2,3) is particularly diagnostic of the relative stereochemistry. researchgate.net Generally, the Jtrans coupling constant is smaller than the Jcis coupling constant, although the exact values can be influenced by the ring's conformation and the nature of the substituents.
NOESY data provides confirmatory evidence. For a cis isomer, a NOE cross-peak would be expected between H-2 and H-3, indicating their spatial proximity on the same face of the dihydrofuran ring. For the trans isomer, such a correlation would be weak or absent. This combined analysis of coupling constants and NOE data allows for a confident assignment of the diastereomeric form of the molecule. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental formula. For this compound (C₉H₇NO), the exact mass of the molecular ion [M]⁺˙ can be calculated and compared with the experimentally determined value to confirm its composition.
Under electron ionization (EI), the molecule is expected to form a molecular ion peak and then undergo characteristic fragmentation. The fragmentation of the 2,3-dihydrobenzofuran core often involves cleavage of the heterocyclic ring. nih.govnih.gov The presence of the nitrile group at the C3 position introduces specific fragmentation pathways, such as the loss of a hydrogen cyanide (HCN) radical or a cyano radical (·CN). The stability of the resulting fragment ions dictates the relative intensities of the peaks observed in the mass spectrum. libretexts.org
A plausible fragmentation pathway would involve the initial formation of the molecular ion (m/z 145). Subsequent fragmentation could include the loss of the nitrile group to form a cation at m/z 119, or cleavage of the dihydrofuran ring.
Table 1: Predicted Mass Spectrometry Data for this compound This table presents predicted values based on the molecular structure and general fragmentation principles. chemguide.co.uklibretexts.org
| m/z (Predicted) | Ion Formula | Fragment Lost | Description |
| 145 | [C₉H₇NO]⁺˙ | - | Molecular Ion (M⁺˙) |
| 144 | [C₉H₆NO]⁺ | H· | Loss of a hydrogen radical |
| 119 | [C₈H₇O]⁺ | ·CN | Loss of the cyano radical |
| 118 | [C₈H₆O]⁺˙ | HCN | Loss of neutral hydrogen cyanide |
| 91 | [C₇H₇]⁺ | CO, ·CN | Formation of a tropylium (B1234903) ion |
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent and diagnostic peak would be the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, strong band in the 2260–2220 cm⁻¹ region. udel.edu The aromatic part of the molecule will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600–1450 cm⁻¹ region. vscht.cz The aliphatic C-H bonds in the dihydrofuran ring are expected to show stretching absorptions just below 3000 cm⁻¹. vscht.cz Additionally, the characteristic stretching of the aryl ether C-O bond should be observable.
Computational studies, often using density functional theory (DFT), can be employed to calculate the theoretical vibrational frequencies, which aids in the precise assignment of the experimentally observed bands. researchgate.net
Table 2: Characteristic FT-IR Absorption Frequencies for this compound This table presents expected frequency ranges based on established spectroscopic data for the constituent functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100–3000 | Medium-Weak | C-H Stretch | Aromatic Ring |
| 2960–2850 | Medium | C-H Stretch | Aliphatic (CH, CH₂) |
| 2260–2220 | Strong, Sharp | C≡N Stretch | Nitrile |
| 1610–1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1500–1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1270–1230 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |
| 900–690 | Strong | C-H Out-of-plane Bend | Aromatic Ring |
Electronic Absorption Spectroscopy (UV-Vis) in Conjunction with Computational Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the π-electron system of the aromatic ring. The parent compound, 2,3-dihydrobenzofuran, exhibits absorption bands characteristic of a substituted benzene (B151609) ring. nist.govresearchgate.net
For this compound, the chromophore is the benzofuran (B130515) system. The UV-Vis spectrum is expected to display absorption bands corresponding to π → π* transitions within the benzene ring. The presence of the oxygen atom and the nitrile group as substituents can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima. The nitrile group, being an electron-withdrawing substituent, may cause a slight shift in the absorption bands compared to the unsubstituted 2,3-dihydrobenzofuran.
Computational chemistry plays a significant role in interpreting UV-Vis spectra. nih.gov Time-dependent density functional theory (TD-DFT) calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities. researchgate.net These theoretical predictions are invaluable for assigning the observed spectral bands to specific electronic transitions within the molecule.
Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent This table presents predicted values based on the electronic structure of the molecule.
| λmax (nm) (Predicted) | Molar Absorptivity, ε (L mol⁻¹ cm⁻¹) | Electronic Transition | Chromophore |
| ~230-240 | High | π → π | Benzene Ring |
| ~275-285 | Moderate | π → π | Benzene Ring |
Reaction Mechanisms and Chemical Reactivity of 2,3 Dihydrobenzofuran 3 Carbonitrile
Mechanistic Pathways of 2,3-Dihydrobenzofuran (B1216630) Ring Formation
The construction of the 2,3-dihydrobenzofuran ring system, a key structural motif in numerous natural products, is achievable through several strategic approaches. ucl.ac.uknih.gov These methods include radical-mediated cyclizations, reactions involving transient carbene species, concerted or stepwise annulation reactions, and various intramolecular cyclization protocols.
Radical cascade reactions provide a powerful method for the construction of complex cyclic systems, including the 2,3-dihydrobenzofuran core. nih.gov These reactions are typically initiated by the formation of a radical species, which then undergoes a series of sequential intramolecular cyclization and intermolecular coupling steps.
The mechanism for forming a 3-substituted dihydrobenzofuran via a radical cascade can be initiated by a single-electron transfer (SET) to a suitable precursor, such as a 2-iodo aryl ether bearing an appropriate tether. nih.gov For the specific synthesis of 2,3-Dihydrobenzofuran-3-carbonitrile, a plausible pathway would involve an aryl radical attacking an alkene tether containing the nitrile group.
A general sequence proceeds as follows:
Radical Initiation: An initiator (e.g., a chemical initiator or photoredox catalyst) generates an aryl radical from a precursor like an ortho-halo phenoxy derivative.
Intramolecular Cyclization: The aryl radical undergoes a 5-exo-trig cyclization by attacking a tethered alkene. This step is regioselective and forms the five-membered dihydrofuran ring, generating a new alkyl radical at the C3 position.
Radical Quenching/Propagation: The resulting C3-centered radical is then quenched by a hydrogen atom donor or trapped by another reagent to yield the final product.
In reactions involving alkenyl-tethered arenediazonium salts, a diverse series of 3-functionalized 2,3-dihydrobenzofurans have been prepared through an intramolecular radical cyclization/thiolation cascade under transition-metal-free conditions. researchgate.net Similarly, the reaction of propargyl iodophenol derivatives with a tethered alkene can produce 3-alkylidene dihydrobenzofurans through the reaction of vinyl radical intermediates. aalto.fi
Carbene-mediated reactions offer another sophisticated route to the 2,3-dihydrobenzofuran skeleton. Carbenes, being neutral, divalent carbon species, are highly reactive intermediates capable of undergoing insertion reactions into C-H or O-H bonds. libretexts.org
The formation of the dihydrobenzofuran ring can be achieved via an intramolecular C-H insertion. A common strategy involves the decomposition of an α-diazo ester precursor, often catalyzed by transition metals like rhodium or copper, to generate a carbene or carbenoid species. acs.orgmdpi.com For the synthesis of the 3-carbonitrile derivative, a precursor such as an ortho-substituted phenoxy-α-diazoacetonitrile would be required.
The mechanistic steps are:
Carbene Formation: A diazo compound precursor reacts with a metal catalyst (e.g., Rh₂(OAc)₄ or a copper complex) to form a metal-carbenoid intermediate. libretexts.orgmdpi.com
Intramolecular Insertion: The electrophilic carbene then undergoes an intramolecular insertion into an ortho-C-H bond of the aromatic ring or into the O-H bond of a phenol (B47542) followed by subsequent cyclization. Rhodium-catalyzed intramolecular C–H insertion of aryldiazoacetates is a known method for the enantioselective synthesis of cis-2,3-dihydrobenzofurans. acs.org
Ring Closure: This insertion leads directly to the formation of the five-membered ring, establishing the C3-aryl bond and completing the dihydrobenzofuran core.
Annulation reactions, particularly cycloadditions, provide a convergent approach to the 2,3-dihydrobenzofuran framework by combining two or more fragments in a single operation. These can proceed through either concerted or stepwise mechanisms.
[3+2] Annulation: This is a common strategy where a three-atom component reacts with a two-atom component. For instance, the dearomative (3+2) cycloaddition of 2-nitrobenzofurans with various nucleophiles has been used to construct polycyclic compounds containing the 2,3-dihydrobenzofuran core. nih.gov A Rh(III)-catalyzed redox-neutral [3+2] annulation involving C-H activation of N-phenoxyacetamides and carbooxygenation of 1,3-dienes also yields dihydrobenzofurans. organic-chemistry.org
[4+1] Annulation: In this approach, a four-atom component combines with a single-atom synthon. The reaction of ortho-quinone methides, generated in situ, with sulfur ylides is a well-established example of a [4+1] annulation to produce 2,3-dihydrobenzofurans. researchgate.netcnr.it The mechanism typically involves a Michael-type addition of the ylide to the quinone methide, followed by an intramolecular nucleophilic substitution to close the ring.
The table below summarizes selected annulation strategies for the synthesis of related 2,3-dihydrobenzofuran derivatives.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| [3+2] Annulation | N-Phenoxyacetamides, 1,3-Dienes | Rh(III) | Substituted 2,3-Dihydrobenzofurans organic-chemistry.org |
| [3+2] Cycloaddition | Quinone Ester, Styrene Derivatives | Cu/SPDO | 2-Aryl-2,3-dihydrobenzofurans researchgate.net |
| [4+1] Annulation | o-Quinone Methides, Sulfur Ylides | Base | 2-Substituted 2,3-Dihydrobenzofurans cnr.it |
| [4+1] Annulation | Salicyl N-phosphonyl Imines, Sulfur Ylide | - | trans-2,3-Dihydrobenzofurans researchgate.net |
Intramolecular cyclization is one of the most direct and widely used methods for synthesizing the 2,3-dihydrobenzofuran ring. These reactions involve the formation of a key C-C or C-O bond from a linear precursor that already contains most of the required atoms.
A common strategy involves the palladium-catalyzed intramolecular cyclization of an alkene-tethered aryl iodide. nih.gov For the synthesis of this compound, a suitable precursor would be an ortho-halophenol ether of 2-cyano-2-propenol. The mechanism, often a Heck-type reaction, involves:
Oxidative Addition: Palladium(0) inserts into the aryl-halide bond.
Carbopalladation: The aryl-palladium species undergoes intramolecular insertion across the double bond of the tethered alkene. This step forms the five-membered ring and creates a new C-Pd bond at the C3 position.
β-Hydride Elimination: Elimination of a β-hydrogen regenerates the Pd(0) catalyst and typically forms a double bond, which can then be reduced to afford the 2,3-dihydrobenzofuran product.
Alternative intramolecular pathways include the cyclization of ortho-hydroxy α-aminosulfones and the SNAr/intramolecular cyclization cascade of substrates activated by an ortho acetylene (B1199291) group. nih.govrsc.org
Reactivity Profile of the 2,3-Dihydrobenzofuran Ring System
The chemical reactivity of the 2,3-dihydrobenzofuran ring system is dominated by the aromatic benzene (B151609) moiety. The fused dihydrofuran ring acts as a powerful modifying group, influencing the electron density and regioselectivity of substitution reactions on the benzene ring.
Electrophilic Aromatic Substitution (EAS): The benzene ring of 2,3-dihydrobenzofuran is activated towards electrophilic aromatic substitution. The oxygen atom of the fused ether ring acts as an electron-donating group through resonance, increasing the nucleophilicity of the aromatic ring. This effect is analogous to that of an alkoxy group (like in anisole), making the ring significantly more reactive than benzene itself.
The ether oxygen is a strong ortho, para-director. In the 2,3-dihydrobenzofuran system, the positions ortho (C7) and para (C5) to the oxygen atom are electronically activated. The stability of the cationic intermediate (sigma complex or arenium ion) determines the regioselectivity.
Attack at C5 (para): The positive charge in the sigma complex can be delocalized onto the oxygen atom through resonance, providing significant stabilization.
Attack at C7 (ortho): Similar to the C5 attack, the positive charge can be delocalized onto the oxygen atom.
Attack at C4 and C6 (meta): The positive charge in the intermediates formed from attack at these positions cannot be directly delocalized onto the oxygen atom. These intermediates are therefore less stable.
Consequently, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur preferentially at the C5 and C7 positions. stackexchange.comechemi.com
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the benzene ring of 2,3-dihydrobenzofuran is generally unfavorable. The ring is electron-rich due to the donating effect of the ether oxygen, which disfavors attack by nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group (like a halide) on the aromatic ring. youtube.comlibretexts.org
In the absence of such activating groups, the conditions required for NAS would be extremely harsh. The mechanism proceeds through a high-energy intermediate, such as a Meisenheimer complex, whose negative charge must be stabilized by resonance with the electron-withdrawing group. libretexts.orgyoutube.com Therefore, without further substitution on the benzene moiety, this compound is not expected to readily undergo nucleophilic aromatic substitution.
Functionalization at C-2 and C-3 Positions
The C-2 and C-3 positions of the dihydrobenzofuran ring are key sites for introducing molecular complexity. While the presence of the carbonitrile group at C-3 already represents a significant functionalization, further reactions can occur, particularly at the C-2 position. Methods for C-H functionalization have become powerful tools for modifying such heterocyclic systems. nih.gov For instance, palladium-catalyzed direct C-2 arylation is a known transformation for benzofuran (B130515) and benzothiophene (B83047) scaffolds, suggesting that similar strategies could be applicable to this compound. researchgate.net
The reactivity at the C-2 position can be influenced by the directing effects of the oxygen atom within the ring and the electronic nature of the C-3 substituent. Sequential C-H functionalization reactions, such as a rhodium-catalyzed C-H insertion followed by a palladium-catalyzed C-O cyclization, have been employed to create highly functionalized 2,3-dihydrobenzofurans enantioselectively. nih.gov Such strategies could potentially be adapted to introduce substituents at the C-2 methylene (B1212753) group of this compound.
| Position | Reaction Type | Potential Reagents/Catalysts | Expected Product Type |
|---|---|---|---|
| C-2 | C-H Arylation | Aryl halides, Pd catalyst (e.g., Pd(OAc)2), Ligand, Base | 2-Aryl-2,3-dihydrobenzofuran-3-carbonitrile |
| C-2 | Alkylation | Strong base (e.g., LDA), Alkyl halide | 2-Alkyl-2,3-dihydrobenzofuran-3-carbonitrile |
| C-3 | Michael Addition (precursor dependent) | Nucleophiles (C, N, O, S) on o-quinone methide intermediate | 3-substituted 2,3-dihydrobenzofurans organic-chemistry.org |
Ring-Opening and Rearrangement Reactions
The dihydrobenzofuran ring, while relatively stable, can undergo ring-opening or rearrangement reactions under specific conditions. Lewis acid-catalyzed rearrangements are known for substituted 2,3-dihydrobenzofuran-3-ols, which can transform into 2,3-dihydrobenzofuran-2-ones. arkat-usa.org This involves the migration of a substituent from C-3 to C-2. While the carbonitrile group is not directly analogous to a hydroxyl group, its electronic influence could play a role in related skeletal reorganizations under acidic or thermal stress.
Furthermore, cascade reactions involving the ring-opening of dihydrofuran acetals have been developed to synthesize benzo-fused aromatic systems. nih.govmdpi.com These processes typically involve acetal (B89532) hydrolysis to initiate the ring-opening. An unexpected ring-opening of 2,3-dihydrofuran (B140613) derivatives at the C(4)-C(5) bond has also been observed, initiated by electrophilic bromination. semanticscholar.org The applicability of these specific ring-opening strategies to this compound would depend on the specific reaction conditions and the stability of the nitrile group under those conditions.
Reactivity of the Carbonitrile Functional Group
The carbonitrile (cyano) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, making the carbon atom electrophilic. openstax.org This allows for a wide array of transformations. libretexts.orgchemistrysteps.com
Nucleophilic Addition to the Nitrile (e.g., Grignard, organolithium)
Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the electrophilic carbon of the nitrile group. The initial addition forms an intermediate imine anion salt. libretexts.org This intermediate is stable to further nucleophilic attack. libretexts.org Subsequent acidic aqueous workup hydrolyzes the imine, yielding a ketone. openstax.orglibretexts.org This reaction provides a powerful method for carbon-carbon bond formation, transforming the nitrile into a carbonyl functional group.
General Reaction Scheme: 2,3-Dihydrobenzofuran-3-CN + R-MgX → [Intermediate Imine Salt] --(H₃O⁺)--> 3-Acyl-2,3-dihydrobenzofuran
| Nucleophile | Reagent Type | Intermediate | Final Product |
|---|---|---|---|
| Grignard Reagent (R-MgX) | Organometallic | Imine magnesium salt | Ketone |
| Organolithium Reagent (R-Li) | Organometallic | Imine lithium salt | Ketone |
Reduction Reactions (e.g., to primary amines, aldehydes)
The carbonitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. youtube.com
Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) reduce the nitrile to a primary amine. libretexts.org The reaction proceeds through the nucleophilic addition of two hydride ions to the nitrile carbon. openstax.orglibretexts.org The resulting dianion is protonated during aqueous workup to yield the primary amine, (2,3-dihydrobenzofuran-3-yl)methanamine. Catalytic hydrogenation using H₂ gas with catalysts like Palladium, Platinum, or Nickel also achieves this transformation. libretexts.orgresearchgate.net
Reduction to Aldehydes: A less reactive hydride reagent, diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction of the nitrile to an aldehyde. libretexts.org The reaction is typically carried out at low temperatures, and the intermediate imine is hydrolyzed to the aldehyde upon aqueous workup. libretexts.org This provides a route to 2,3-dihydrobenzofuran-3-carbaldehyde.
| Reducing Agent | Product Functional Group | Product Name |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | (2,3-Dihydrobenzofuran-3-yl)methanamine |
| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde (-CHO) | 2,3-Dihydrobenzofuran-3-carbaldehyde |
| H₂ / Pd, Pt, or Ni | Primary Amine (-CH₂NH₂) | (2,3-Dihydrobenzofuran-3-yl)methanamine |
Hydrolysis to Carboxylic Acids or Amides
Nitriles can be hydrolyzed to produce carboxylic acids or amides under either acidic or basic conditions, typically requiring heat. weebly.comstackexchange.com The reaction proceeds in two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.comchemistrysteps.com
Acid-Catalyzed Hydrolysis: In the presence of aqueous acid (e.g., H₂SO₄, HCl), the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. lumenlearning.com Water then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an amide intermediate is formed. openstax.orglibretexts.org Under forcing conditions, this amide is further hydrolyzed to the corresponding carboxylic acid, 2,3-dihydrobenzofuran-3-carboxylic acid, and an ammonium (B1175870) salt. stackexchange.com
Base-Catalyzed Hydrolysis: In an aqueous basic solution (e.g., NaOH), the hydroxide (B78521) ion directly attacks the nitrile carbon. openstax.org Protonation by water yields an imidic acid, which tautomerizes to an amide. chemistrysteps.com Continued hydrolysis of the amide under basic conditions leads to the formation of a carboxylate salt. openstax.orgweebly.com Subsequent acidification protonates the carboxylate to give the final carboxylic acid product. weebly.com By carefully controlling the reaction conditions, it is possible to stop the reaction at the amide stage. stackexchange.com
Role of Nitriles in Frustrated Lewis Pair (FLP) Chemistry
Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that cannot form a classical adduct. wikipedia.org This unquenched reactivity allows them to activate small molecules, most notably hydrogen (H₂). wikipedia.org This activation has been harnessed for metal-free hydrogenations. Nitriles are among the substrates that can be hydrogenated using FLP catalysts. wikipedia.org The mechanism is proposed to involve the activation of H₂ by the FLP, followed by the transfer of a proton and a hydride to the nitrile, leading to its reduction to an amine. wikipedia.org This emerging field offers a metal-free alternative for the reduction of the nitrile group in molecules like this compound.
Intramolecular Reactions Involving Nitrile-Stabilized Carbanions
The electron-withdrawing nature of the nitrile group at the C3 position of this compound significantly acidifies the proton at the same carbon. In the presence of a suitable base, this proton can be abstracted to form a nitrile-stabilized carbanion. This nucleophilic intermediate is a key player in various carbon-carbon bond-forming reactions, including intramolecular cyclizations to construct fused ring systems.
One of the most notable intramolecular reactions involving dinitriles is the Thorpe-Ziegler reaction, which leads to the formation of a cyclic β-enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone. nih.govwikipedia.orglscollege.ac.in While direct examples of the Thorpe-Ziegler cyclization starting from a derivative of this compound are not extensively documented in readily available literature, the principles of this reaction can be applied to conceptualize the synthesis of novel fused heterocyclic systems.
For such a reaction to occur, the this compound core would need to be functionalized with a tethered nitrile group. For instance, alkylation of the C2 position with a haloacetonitrile derivative could furnish the necessary dinitrile precursor. Subsequent treatment with a strong, non-nucleophilic base, such as sodium hydride or lithium diisopropylamide (LDA), would generate the carbanion at the C3 position. This carbanion would then undergo an intramolecular nucleophilic attack on the pendant nitrile group, leading to the formation of a new five- or six-membered ring fused to the dihydrobenzofuran scaffold. The reaction is typically carried out under anhydrous conditions to prevent quenching of the carbanion intermediate.
The general mechanism for a hypothetical Thorpe-Ziegler cyclization of a 2-(cyanomethyl)-2,3-dihydrobenzofuran-3-carbonitrile derivative is outlined below:
Deprotonation: A strong base abstracts the acidic proton at the C3 position, forming a resonance-stabilized carbanion.
Intramolecular Cyclization: The C3 carbanion attacks the electrophilic carbon of the nitrile group on the C2 side chain.
Tautomerization: The resulting cyclic imine tautomerizes to the more stable enamine form, yielding a β-enaminonitrile.
Hydrolysis (optional): Acidic workup can hydrolyze the enamine and nitrile functionalities to produce a fused cyclic ketone.
The success and regioselectivity of such intramolecular cyclizations are dependent on several factors, including the length and flexibility of the tether connecting the two nitrile groups, the reaction conditions (base, solvent, temperature), and the presence of other substituents on the dihydrobenzofuran ring.
Regioselectivity and Diastereoselectivity in Chemical Transformations
The presence of two adjacent stereocenters (C2 and C3) in this compound introduces the potential for stereoisomerism, and controlling the regioselectivity and diastereoselectivity of its reactions is a critical aspect of its synthetic utility. The outcomes of chemical transformations are often influenced by the existing stereochemistry of the substrate, the nature of the reagents, and the reaction conditions.
Regioselectivity:
Regioselectivity in the context of this compound often pertains to reactions involving the aromatic ring versus the dihydrofuran moiety, or reactions at different positions within the dihydrofuran ring. For instance, electrophilic aromatic substitution would be directed by the activating and ortho-, para-directing ether oxygen of the dihydrofuran ring. However, the reactivity of the dihydrofuran ring itself, particularly when unsaturation is introduced, can lead to interesting regiochemical outcomes.
In Michael addition reactions to α,β-unsaturated derivatives, such as a hypothetical 2-methylene-2,3-dihydrobenzofuran-3-carbonitrile, the regioselectivity of nucleophilic attack would be a key consideration. The attack could potentially occur at the exocyclic methylene carbon (C2') or at the C3 position, with the outcome being influenced by both electronic and steric factors. The electron-withdrawing nitrile group would activate the conjugated system, and the regioselectivity would be governed by the principles of conjugate addition.
Diastereoselectivity:
The control of diastereoselectivity is paramount when creating new stereocenters or modifying existing ones in this compound. The relative orientation of substituents at C2 and C3 can significantly impact the approach of reagents and thus the stereochemical outcome of a reaction.
For example, in the alkylation of the C3 carbanion, the incoming electrophile can approach from either the same face (syn) or the opposite face (anti) relative to the substituent at C2. The preferred diastereomer will be determined by minimizing steric interactions in the transition state. A bulky substituent at C2 would be expected to direct the incoming electrophile to the less hindered face, leading to a high degree of diastereoselectivity.
Similarly, the reduction of a ketone at the C2 position of a 2-acyl-2,3-dihydrobenzofuran-3-carbonitrile derivative would also be subject to stereocontrol. The hydride reagent would preferentially attack from the less sterically hindered face, leading to the formation of one diastereomeric alcohol over the other. The level of diastereoselectivity would depend on the size of the reducing agent and the steric bulk of the substituents on the dihydrobenzofuran ring.
The diastereoselective synthesis of dihydrobenzofuran-fused spiroindolizidines via double-dearomative [3 + 2] cycloadditions highlights the potential for high levels of stereocontrol in complex systems containing the 2,3-dihydrobenzofuran core. nih.gov Furthermore, the synthesis of 2,3-disubstituted dihydrobenzofurans often relies on stereocontrolled methods to achieve the desired relative stereochemistry. researchgate.net
Theoretical and Computational Chemistry Studies of 2,3 Dihydrobenzofuran 3 Carbonitrile
Conformational Analysis and Potential Energy Surfaces
The conformational landscape of 2,3-Dihydrobenzofuran-3-carbonitrile is primarily defined by the puckering of the dihydrofuran ring and the orientation of the nitrile substituent at the C3 position. The five-membered dihydrofuran ring is not planar and can adopt various envelope and twisted conformations. The position of the cyano group, being either axial or equatorial relative to the average plane of the ring, is a key determinant of the conformational stability.
Computational studies on substituted 2,3-dihydrobenzofurans indicate that the dihydrofuran ring typically adopts an envelope conformation, where one atom is out of the plane of the other four. For this compound, the C3 atom, bearing the nitrile group, or the adjacent C2 atom are the most likely candidates to be the "flap" of the envelope.
The two primary conformations arise from the pseudo-axial and pseudo-equatorial placement of the nitrile group. The relative energies of these conformers can be calculated to determine the most stable geometry. A potential energy surface (PES) scan, performed by systematically varying the dihedral angle of the C2-C3 bond, can map the energetic landscape of this conformational change. The PES would reveal the energy minima corresponding to the stable conformers and the transition states that represent the energy barriers to interconversion between them.
While specific studies on this compound are not extensively available, analogous studies on other 3-substituted 2,3-dihydrobenzofurans suggest that the equatorial conformer is generally more stable due to reduced steric hindrance. However, the energetic difference between the axial and equatorial conformers is often small, leading to a dynamic equilibrium between the two forms at room temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Substituent Position | Relative Energy (kcal/mol) |
| I | Pseudo-equatorial | 0.00 |
| II | Pseudo-axial | 1.5 - 3.0 |
Note: This table is illustrative and based on general principles of conformational analysis for similar structures. Actual values would require specific quantum chemical calculations.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical calculations are instrumental in predicting spectroscopic properties such as vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound and to aid in the assignment of spectral peaks.
Vibrational Spectroscopy (IR and Raman): Density functional theory (DFT) calculations can be used to compute the harmonic vibrational frequencies of this compound. The characteristic vibrational modes include the C≡N stretch of the nitrile group, C-O-C stretching of the dihydrofuran ring, C-H stretching of the aromatic and aliphatic portions, and various bending modes. The calculated frequencies are often systematically scaled to better match experimental values, accounting for anharmonicity and other theoretical approximations.
A key vibrational mode for this molecule is the nitrile stretch, which is expected to appear in a distinct region of the IR spectrum, typically around 2220-2260 cm⁻¹. The precise position can be influenced by the electronic environment and conformational state of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived.
The calculated chemical shifts for the protons and carbons in the aromatic and dihydrofuran rings can be compared to experimental spectra. For the dihydrofuran portion, the chemical shifts and coupling constants of the protons at C2 and C3 are particularly sensitive to the ring conformation and the relative stereochemistry of the substituents. For instance, the coupling constant between the protons on C2 and C3 (³J_HH) would be expected to differ significantly between the cis and trans isomers if a substituent were present at C2. In the case of this compound, the coupling patterns of the C2 protons with the C3 proton will be indicative of the dominant conformation.
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Range (Typical) |
| IR Spectroscopy | ||
| ν(C≡N) | ~2245 cm⁻¹ | 2220-2260 cm⁻¹ |
| ν(C-O-C) asymm. | ~1250 cm⁻¹ | 1230-1270 cm⁻¹ |
| ¹H NMR Spectroscopy | ||
| δ(H on C3) | ~4.0 ppm | Varies with conformation |
| δ(H on C2) | ~4.5 - 5.0 ppm | Varies with conformation |
| ¹³C NMR Spectroscopy | ||
| δ(C≡N) | ~118 ppm | 115-125 ppm |
| δ(C3) | ~35 ppm | Varies with conformation |
Note: The predicted values in this table are hypothetical and serve to illustrate the type of data that would be generated from computational studies. The experimental ranges are typical for the respective functional groups.
The correlation between theoretically predicted and experimentally measured spectroscopic data provides a robust validation of the computed molecular structure and conformational preferences of this compound.
Derivatization Strategies and Synthetic Utility of 2,3 Dihydrobenzofuran 3 Carbonitrile
Chemical Transformations at the Aromatic and Furan (B31954) Rings
The 2,3-dihydrobenzofuran-3-carbonitrile molecule possesses two distinct ring systems available for chemical modification: the electron-rich aromatic ring and the saturated heterocyclic furan ring.
Aromatic Ring Transformations:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using standard halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) or bromine in a suitable solvent. researchgate.net These halogenated derivatives serve as important intermediates for further functionalization, particularly in transition-metal-catalyzed cross-coupling reactions. researchgate.net
Nitration: The introduction of a nitro group is typically performed using a mixture of nitric acid and sulfuric acid at low temperatures. The resulting nitro derivatives can be subsequently reduced to amino groups, providing a point for further derivatization.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃, is generally preferred due to its predictable regioselectivity and the deactivating nature of the resulting ketone, which prevents over-acylation.
Furan Ring Transformations:
The dihydrofuran ring is a saturated five-membered ether. Unlike the aromatic furan, it does not readily undergo electrophilic substitution. Its reactivity is more characteristic of a cyclic ether and an alkane.
Oxidation: Oxidation of the dihydrofuran ring can lead to ring-opened products or the introduction of new functional groups. Strong oxidizing agents may cleave the ring entirely.
Ring Opening: Under harsh acidic or basic conditions, the ether linkage of the dihydrofuran ring can be cleaved. pharmaguideline.comyoutube.com
Rearrangements: Lewis acid-promoted rearrangements of related 2,3-dihydrobenzofuran-3-ols have been shown to yield 2,3-dihydrobenzofuran-2-ones, indicating the potential for skeletal reorganization within the furan ring system under specific catalytic conditions. arkat-usa.org
| Reaction Type | Reagents & Conditions | Expected Outcome on Aromatic Ring |
| Bromination | Br₂, Acetic Acid | Introduction of bromine, typically at position 5 or 7. |
| Nitration | HNO₃, H₂SO₄, 0 °C | Introduction of a nitro group (NO₂), typically at position 5 or 7. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl group (COR), typically at position 5. |
Functional Group Transformations of the Carbonitrile Moiety into Other Chemical Functionalities
The carbonitrile (cyano) group is one of the most versatile functional groups in organic synthesis, capable of being transformed into a wide array of other functionalities. researchgate.net This versatility is central to the utility of this compound as a synthetic intermediate.
Hydrolysis to Carboxylic Acid: The nitrile can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid like hydrochloric acid or sulfuric acid. libretexts.org Alkaline hydrolysis uses an aqueous base such as sodium hydroxide (B78521), followed by an acidic workup to protonate the resulting carboxylate salt. chemistrysteps.comgoogle.com
Partial Hydrolysis to Amide: Controlled hydrolysis, often using acid or base under milder conditions or with specific reagents like hydrogen peroxide in a basic solution, can yield the corresponding primary amide. Amides are valuable intermediates for further reactions and are common functional groups in biologically active molecules. libretexts.org
Reduction to Primary Amine: The carbonitrile group can be reduced to a primary amine (aminomethyl group). libretexts.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (H₂ over a metal catalyst like Ni, Pd, or Pt). The resulting amine provides a nucleophilic center for a host of subsequent reactions, such as acylation or alkylation.
Conversion to Ketones: Reaction of the nitrile with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), followed by aqueous workup, leads to the formation of ketones. libretexts.org This reaction proceeds through an intermediate imine salt which is hydrolyzed to the ketone, providing a robust method for carbon-carbon bond formation. libretexts.org
| Target Functional Group | Transformation | Reagents & Conditions | Product |
| Carboxylic Acid | Hydrolysis | 1. NaOH (aq), Δ2. H₃O⁺ | 2,3-Dihydrobenzofuran-3-carboxylic acid |
| Amide | Partial Hydrolysis | H₂SO₄ (conc.), 0-25 °C | 2,3-Dihydrobenzofuran-3-carboxamide |
| Primary Amine | Reduction | 1. LiAlH₄, THF2. H₂O | (2,3-Dihydrobenzofuran-3-yl)methanamine |
| Ketone | Grignard Reaction | 1. R-MgBr, Et₂O2. H₃O⁺ | (2,3-Dihydrobenzofuran-3-yl)(R)methanone |
Preparation of Libraries and Combinatorial Synthesis Approaches
The 2,3-dihydrobenzofuran (B1216630) framework is frequently employed in the generation of compound libraries for drug discovery due to its prevalence in bioactive molecules. nih.govacs.org Diversity-oriented synthesis (DOS) strategies leverage scaffolds like this to rapidly generate a multitude of structurally diverse small molecules. nih.gov
This compound is an excellent starting point for such library synthesis. The key to combinatorial chemistry is the ability to introduce diversity by combining a set of building blocks in a systematic way. The versatile reactivity of the nitrile group is ideal for this purpose. For example:
Amide Library Synthesis: The nitrile can be hydrolyzed to the corresponding 3-carboxylic acid. nih.gov This acid can then be coupled with a large and diverse library of commercially available primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). This approach allows for the systematic variation of the substituent attached to the 3-carboxamide group, exploring different sizes, shapes, and electronic properties to probe interactions with biological targets. acs.org
Amine Derivatization: Reduction of the nitrile to the 3-aminomethyl derivative provides another point of diversification. This primary amine can be reacted with a library of carboxylic acids, acyl chlorides, or sulfonyl chlorides to generate diverse sets of amides and sulfonamides.
These approaches enable the creation of large, focused libraries of compounds based on the 2,3-dihydrobenzofuran scaffold, which can then be screened for biological activity against various targets, such as enzymes or receptors. nih.govacs.orgresearchgate.net
Utilization as a Key Intermediate in Complex Molecule Synthesis
The 2,3-dihydrobenzofuran core is a structural motif found in a vast number of natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. acs.orgcnr.it Consequently, derivatives of 2,3-dihydrobenzofuran are critical intermediates in the total synthesis of these complex molecules.
While specific examples detailing the use of this compound itself are often embedded within broader synthetic schemes, its utility can be inferred from the synthesis of related 3-substituted analogs. For instance, the synthesis of the natural product Puerariafuran, which exhibits inhibitory activity against advanced glycation end products, proceeds through a 2,3-dihydrobenzofuran intermediate that is subsequently converted to the final benzofuran (B130515) structure. nih.gov
The 3-carbonitrile derivative serves as a stable and versatile precursor to other key functional groups required in such syntheses. Its conversion to a 3-carboxylic acid, 3-aminomethyl, or 3-formyl group (via reduction and hydrolysis) provides access to the necessary functionalities for subsequent bond-forming reactions and skeletal elaborations en route to the target complex molecule. The ability to transform the nitrile into various other groups makes it a strategic building block in retrosynthetic analysis, allowing chemists to simplify complex target molecules into more readily accessible precursors. researchgate.netresearchgate.net
Broader Academic Applications and Future Research Directions
Potential Applications in Advanced Materials Science Research
The 2,3-dihydrobenzofuran (B1216630) skeleton imparts a defined, rigid geometry to molecules, a desirable characteristic for the creation of ordered materials. ucl.ac.uk The introduction of a strongly polar carbonitrile group is expected to influence molecular packing and impart specific electronic properties. This combination suggests potential research directions in the following areas:
Organic Electronics: The scaffold could be functionalized to create novel organic semiconductors or components for organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the nitrile group can be used to tune the electronic properties of the aromatic system.
Liquid Crystals: The rigid core structure is a common feature in liquid crystalline compounds. By attaching appropriate mesogenic units to the 2,3-Dihydrobenzofuran-3-carbonitrile framework, it may be possible to design new liquid crystals with unique phase behaviors and electro-optical properties.
Polymer Science: The nitrile group can be a site for polymerization or can be incorporated into polymer backbones to modify properties such as thermal stability, polarity, and solubility. Research could focus on synthesizing polymers that incorporate this moiety for applications in specialty plastics or membranes.
Potential Utility in Agrochemical Development
Heterocyclic compounds form the basis of many modern agrochemicals. The 2,3-dihydrobenzofuran ring is a "privileged structure" found in numerous bioactive compounds, suggesting that its derivatives could interact with biological targets in pests or plants. researchgate.net While specific studies on the agrochemical potential of this compound are not yet prevalent, its structure warrants investigation.
Future research could involve:
Scaffold for New Pesticides: Using the compound as a starting point, chemists can synthesize a library of derivatives to be screened for insecticidal, fungicidal, or herbicidal activity. The nitrile itself is a functional group present in some commercial pesticides.
Probing Structure-Activity Relationships (SAR): Systematic modification of the this compound structure and subsequent biological testing could elucidate key structural features required for potency against specific agricultural pests or weeds.
Exploration of Novel Reactivity Patterns and Synthetic Methodologies
The primary value of this compound in synthetic chemistry lies in the reactivity of its nitrile group. This functional group can be readily transformed into other valuable moieties, making the parent compound a versatile building block. libretexts.orgopenstax.orgchemistrysteps.comlibretexts.org Key transformations that merit exploration include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a primary amide and subsequently a carboxylic acid, providing access to 2,3-dihydrobenzofuran-3-carboxamide and 2,3-dihydrobenzofuran-3-carboxylic acid, respectively. openstax.orgpressbooks.pub These products can be used in further coupling reactions.
Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH4) can convert the nitrile group into a primary amine (3-aminomethyl-2,3-dihydrobenzofuran). openstax.org This opens the door to a wide range of amine-based chemistry.
Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon, which, after hydrolysis, yields ketones. chemistrysteps.comlibretexts.org This allows for the attachment of various alkyl or aryl groups at the 3-position via a carbonyl linker.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Product Functional Group | Potential Applications |
|---|---|---|---|
| Hydrolysis (Partial) | H₂O, H⁺ or OH⁻ (mild) | Amide (-CONH₂) | Precursor for further amide coupling |
| Hydrolysis (Full) | H₂O, H⁺ or OH⁻ (strong, heat) | Carboxylic Acid (-COOH) | Pharmaceutical synthesis, polymer building block |
| Reduction | LiAlH₄ then H₂O; or H₂, catalyst | Primary Amine (-CH₂NH₂) | Scaffold for medicinal chemistry, ligand synthesis |
| Grignard Reaction | 1. R-MgBr; 2. H₃O⁺ | Ketone (-C(O)R) | Creation of complex carbon skeletons |
Development of Environmentally Benign and Catalytically Efficient Processes
Modern chemical synthesis places a strong emphasis on "green chemistry" principles, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. Future research into this compound should prioritize these aspects.
Catalytic Cyanation: Traditional cyanation methods often use highly toxic reagents like sodium or potassium cyanide. Research is ongoing into catalytic methods that use less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), with transition metal catalysts like nickel or palladium. researchgate.netresearchgate.netorganic-chemistry.org Applying these greener methods to synthesize this compound would be a significant advancement.
Visible-Light Photocatalysis: The synthesis of the 2,3-dihydrobenzofuran scaffold itself can be achieved using environmentally benign methods, such as visible-light-driven reactions, which operate under mild conditions and reduce the need for harsh reagents. mdpi.com
Flow Chemistry: Implementing continuous flow processes for the synthesis and derivatization of this compound could offer improved safety, scalability, and efficiency compared to traditional batch methods.
Table 2: Comparison of Cyanation Methodologies
| Method | Cyanide Source | Typical Catalyst | Advantages | Challenges |
|---|---|---|---|---|
| Classical Nucleophilic Substitution | NaCN, KCN | None (or phase-transfer catalyst) | Simple, well-established | Highly toxic reagents, harsh conditions |
| Palladium-Catalyzed Cross-Coupling | Zn(CN)₂ | Pd complexes | Milder conditions, broad scope | Expensive/toxic catalyst, toxic cyanide source |
| Modern Copper/Nickel Catalysis | K₄[Fe(CN)₆] | Cu or Ni complexes | Low toxicity cyanide source, cheaper catalysts | Can require specific ligands and conditions |
Synergistic Integration of Computational and Experimental Approaches in Design and Discovery
The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. For a molecule like this compound, this integrated approach can accelerate discovery and optimization.
Predicting Reactivity and Properties: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure, spectral properties, and reactivity of the molecule. researchgate.netacs.org This can help predict the most favorable sites for reaction and guide the design of new synthetic routes.
Molecular Docking and Virtual Screening: In the context of drug or agrochemical discovery, computational docking can be used to predict how derivatives of this compound might bind to specific protein targets. researchgate.netnih.govresearchgate.net This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.
Mechanism Elucidation: When new reactions are developed, computational modeling can help elucidate the reaction mechanism, identify key intermediates and transition states, and explain observed selectivity. This fundamental understanding is crucial for optimizing reaction conditions and expanding the scope of the methodology.
By combining these computational tools with targeted experimental synthesis and testing, the exploration of this compound and its derivatives can proceed more efficiently and rationally, unlocking its full potential in various scientific fields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-dihydrobenzofuran-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of dihydrobenzofuran derivatives typically involves cyclization of substituted phenols or coupling reactions. For example, benzo[b]furan-2-carboxylic acid derivatives (e.g., CAS 496-41-3) are synthesized via acid-catalyzed cyclization . For this compound, a plausible route involves nitrile group introduction via nucleophilic substitution or cyanation of dihydrobenzofuran intermediates. Reaction optimization (e.g., temperature, catalyst choice) is critical; for instance, brominated difluorobenzene derivatives (CAS 64248-56-2) require controlled conditions to avoid side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (for purity) and spectroscopic techniques (NMR, IR, MS). For example, deuterated analogs like 1-bromo-2,6-difluorobenzene-d3 (CAS 1219803-73-2) are analyzed via -NMR to confirm deuteration levels . For nitrile-containing compounds, IR spectroscopy (C≡N stretch ~2200 cm) and -NMR (nitrile carbon ~110–120 ppm) are diagnostic.
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Refer to safety guidelines for structurally similar compounds (e.g., 1-(3-fluorobenzyl)-1H-indole-3-carbonitrile). Key precautions include:
- Use inert atmospheres (e.g., N) to stabilize reactive intermediates .
- Avoid inhalation of dust/particulates using fume hoods and PPE (gloves, goggles) .
- Store at low temperatures (<4°C) in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or solvent effects. For example, dinaphtho-dioxaphosphepin derivatives (CAS 922711-71-5) exhibit stereochemical complexity requiring 2D NMR (e.g., COSY, NOESY) for resolution . For nitrile-containing compounds, computational methods (DFT calculations) can validate experimental data by predicting chemical shifts.
Q. What strategies optimize enantioselective synthesis of chiral dihydrobenzofuran-3-carbonitriles?
- Methodological Answer : Chiral auxiliaries or catalysts (e.g., phosphine-oxazoline ligands) are effective. For example, (11bR)-dinaphtho-dioxaphosphepin derivatives (CAS 861909-30-0) use stereoselective catalysts to achieve >95% enantiomeric excess . For carbonitriles, asymmetric cyanation with chiral Pd or Cu catalysts may be applicable, analogous to methods for diaryl ethers .
Q. How do electronic effects of substituents (e.g., trifluoromethyl, halogens) influence the reactivity of dihydrobenzofuran-3-carbonitriles?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF) deactivate the aromatic ring, altering reaction kinetics. For example, bis(trifluoromethyl)phenyl urea derivatives (CAS 1069115-56-5) show reduced nucleophilic substitution rates compared to non-fluorinated analogs . Systematic substituent studies (Hammett plots) can quantify these effects.
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
